molecular formula C17H22ClN5O3 B2620902 (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate CAS No. 1400589-53-8

(R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate

Cat. No.: B2620902
CAS No.: 1400589-53-8
M. Wt: 379.85
InChI Key: OFZCHVIWFAEDMH-UHFFFAOYSA-N
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Description

(R)-tert-Butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrido[4,3-b]pyrazine structure. The chlorination at the 7-position is achieved through specific halogenation reactions. Subsequently, the morpholine ring is introduced, followed by the tert-butyl carboxylate group.

Industrial Production Methods

Industrial production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of advanced chemical reactors and purification techniques to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of specific functional groups to simpler forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles are used depending on the specific substitution reaction.

Major Products Formed

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity and potential as a therapeutic agent.

  • Medicine: : Explored for its pharmacological properties and potential use in drug development.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Pyrido[4,3-b]pyrazine derivatives

  • Morpholine derivatives

  • Chlorinated aromatic compounds

Each of these compounds has distinct characteristics and applications, but (R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate

Properties

IUPAC Name

tert-butyl (2R)-2-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O3/c1-17(2,3)26-16(24)23-6-7-25-11(10-23)9-21-15-14-12(8-13(18)22-15)19-4-5-20-14/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,21,22)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZCHVIWFAEDMH-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CNC2=NC(=CC3=NC=CN=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CNC2=NC(=CC3=NC=CN=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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